4-(Cyclohexyloxy)benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexyloxy)benzenethiol is an organic compound characterized by the presence of a cyclohexyloxy group attached to a benzenethiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)benzenethiol typically involves the reaction of cyclohexanol with benzenethiol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)benzenethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding thiol.
Substitution: Various substituted benzenethiol derivatives.
Scientific Research Applications
4-(Cyclohexyloxy)benzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)benzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with various biomolecules, affecting their function. This interaction can modulate biological pathways and processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenethiol: A simpler analog without the cyclohexyloxy group.
Cyclohexanol: Lacks the thiol group but shares the cyclohexyloxy moiety.
Phenylthiol: Similar to benzenethiol but with different substituents.
Uniqueness
4-(Cyclohexyloxy)benzenethiol is unique due to the presence of both the cyclohexyloxy and thiol groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and reactivity compared to its simpler analogs.
Properties
Molecular Formula |
C12H16OS |
---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
4-cyclohexyloxybenzenethiol |
InChI |
InChI=1S/C12H16OS/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,14H,1-5H2 |
InChI Key |
IYSFNNSVGFOLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.